7-(Diethylamino)-3-(2-thienyl)coumarin (7-DEATC) is a heterocyclic compound synthesized from various starting materials. The specific method can influence the final yield and product purity. Scientific literature describes different synthesis routes, but a common approach involves condensation reactions between a diethyl aminophenol derivative and a thienylcarbonyl compound [].
Research explores 7-DEATC for various potential applications due to its interesting properties. Some documented areas of investigation include:
The molecule exhibits fluorescence, making it a candidate for applications in sensing and imaging experiments. Studies have explored 7-DEATC's potential use in bioimaging for specific cellular markers [].
7-DEATC's light-absorbing properties are under investigation for potential use in dye lasers [].
7-(Diethylamino)-3-(2-thienyl)coumarin is a synthetic compound belonging to the class of coumarin derivatives. Its molecular formula is C20H19NO2S, and it features a fused pyran-2-one ring system, which is characteristic of coumarins. The compound has a diethylamino group at the 7th position and a thiophene ring at the 3rd position, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
Safety information on 7-(Diethylamino)-3-(2-thienyl)coumarin is not available in scientific databases. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols. This may include wearing personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling the compound.
Given the lack of documented research on 7-(Diethylamino)-3-(2-thienyl)coumarin, further investigation is needed to explore its potential applications. This could involve:
7-(Diethylamino)-3-(2-thienyl)coumarin has been investigated for its biological properties. It exhibits:
The synthesis of 7-(Diethylamino)-3-(2-thienyl)coumarin typically involves the following steps:
These methods can vary based on desired yields and purity levels .
7-(Diethylamino)-3-(2-thienyl)coumarin finds applications in several areas:
Studies on the interactions of 7-(Diethylamino)-3-(2-thienyl)coumarin with biomolecules have shown that:
Several compounds share structural similarities with 7-(Diethylamino)-3-(2-thienyl)coumarin. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Amino-4-methylcoumarin | Amino group at position 7 | Known for its strong fluorescence |
7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits antioxidant properties |
6-Methylcoumarin | Methyl group at position 6 | Used as a flavoring agent |
Coumarin | Basic structure without substitutions | Found in various plants; used as a fragrance |
Compared to these compounds, 7-(Diethylamino)-3-(2-thienyl)coumarin's unique combination of a diethylamino group and thiophene ring provides distinct electronic properties and biological activities, making it particularly interesting for research and application in diverse fields .
Irritant